1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

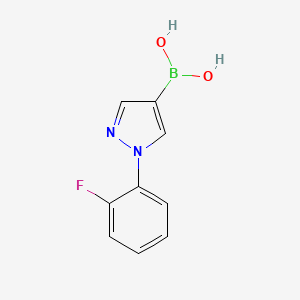

The IUPAC name for this compound is [1-(2-fluorophenyl)pyrazol-4-yl]boronic acid . Its molecular formula is C₉H₈BFN₂O₂ , with a molecular weight of 205.98 g/mol . The structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a boronic acid (-B(OH)₂) moiety.

The SMILES notation for the compound is B(C1=CN(N=C1)C2=CC=CC=C2F)(O)O , which encodes the connectivity of atoms and functional groups. The InChIKey , a hashed version of the International Chemical Identifier (InChI), is XDGWEPJKYLLPLB-UHFFFAOYSA-N , ensuring unique identification across chemical databases.

Structural Features:

- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

- 2-Fluorophenyl substituent : A benzene ring with a fluorine atom at the 2-position, attached to the pyrazole’s nitrogen.

- Boronic acid group : A -B(OH)₂ group at the pyrazole’s 4-position, enabling cross-coupling reactivity.

Systematic and Common Synonyms

This compound is recognized by multiple synonyms across scientific literature and commercial catalogs. Key aliases include:

These synonyms reflect variations in naming conventions, such as the placement of substituents in IUPAC nomenclature and commercial catalog identifiers.

Registry Numbers and Database Identifiers

The compound is cataloged in major chemical databases under the following identifiers:

| Database | Identifier | Citation |

|---|---|---|

| CAS Registry | 1374984-33-4 (primary) | |

| 2225178-95-8 (alternate) | ||

| PubChem CID | 66521528 | |

| ChemSpider | 17345369 (related compound) | |

| MDL Number | MFCD09951915 (analog) |

The European Community (EC) Number and Beilstein Registry Number are not explicitly listed for this compound in the provided sources. However, its structural analogs, such as 3,6-dibromo-2-fluorophenylboronic acid, are registered under EC 185-356-6.

Properties

IUPAC Name |

[1-(2-fluorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGWEPJKYLLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=C2F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a sydnone and a dipolarophile such as dimethyl acetylenedicarboxylate (DMAD).

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile under basic conditions.

Formation of the Boronic Acid Moiety: The boronic acid moiety can be introduced through a borylation reaction, where a halogenated pyrazole derivative reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure autoclaves, efficient catalysts, and continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Reduction: The fluorophenyl group can undergo reduction reactions to form the corresponding phenyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, substituted pyrazoles, and reduced phenyl derivatives .

Scientific Research Applications

Kinase Inhibition

One of the most notable applications of 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid is in the development of kinase inhibitors. Kinases play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

- Aurora Kinase Inhibition : Research has demonstrated that derivatives containing the pyrazole moiety can inhibit Aurora kinases, which are vital for cell division. For instance, compounds similar to 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid have shown promising results against Aurora-A and Aurora-B kinases, with IC50 values indicating potent inhibitory activity .

Anti-inflammatory Activity

Compounds based on the pyrazole structure have been extensively studied for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a primary mechanism through which these compounds exert their effects.

- Selectivity and Efficacy : Studies have indicated that pyrazole derivatives exhibit significant COX-2 inhibition with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . This selectivity makes them potential candidates for developing safer anti-inflammatory medications.

Suzuki-Miyaura Coupling

The compound serves as an important intermediate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

- Versatility in Synthesis : The presence of the boronic acid functional group allows for the coupling with various aryl halides, facilitating the synthesis of complex organic molecules . This methodology is particularly valuable in pharmaceutical chemistry for constructing diverse molecular frameworks.

Multicomponent Reactions

Recent studies have highlighted the use of 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid in multicomponent reactions to synthesize novel fluorescent boron complexes.

- Fluorescent Boron Complexes : A one-pot three-component reaction involving this compound has led to the successful synthesis of new boron complexes that exhibit fluorescent properties, opening avenues for applications in bioimaging and sensor technology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Structural and Electronic Effects

- Halogen Substituents: The 2-fluoro and 2-chloro derivatives (Table rows 1 and target compound) exhibit distinct electronic profiles. Chlorine, while also electron-withdrawing, introduces greater steric hindrance due to its larger atomic radius, which may reduce reaction rates in sterically demanding systems .

- Trifluoromethyl (CF₃) Group : The 2-trifluoromethyl analog (Table row 2) combines steric bulk with strong electron-withdrawing effects, which may improve metabolic stability in pharmaceutical applications .

- Heterocyclic Substituents : The 5-fluoro-2-pyridyl variant (Table row 3) introduces a nitrogen-rich heterocycle, enabling coordination to metal catalysts and expanding utility in synthesizing kinase inhibitors or fluorescent probes .

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing substituents (e.g., F, Cl, CF₃) typically exhibit higher reactivity in Suzuki-Miyaura couplings due to increased Lewis acidity of the boron center. For example:

- The 2-chlorophenyl derivative (C₉H₈BClN₂O₂) has been employed in synthesizing imidazo[4,5-b]pyridine derivatives, key intermediates for kinase inhibitors .

- Pinacol esters (e.g., THP-protected analog in Table row 4) offer improved stability against protodeboronation, making them preferable for long-term storage or multi-step syntheses .

Solubility and Stability

- Moisture Sensitivity : All arylpyrazole boronic acids are hygroscopic and require storage at -20°C in sealed containers .

- Solubility : While specific data for the 2-fluoro derivative are lacking, analogs like 1-(2-chlorophenyl)-1H-pyrazole-4-boronic acid are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Biological Activity

1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and a boronic acid moiety. The presence of the boronic acid group is significant for its interactions with biological targets, particularly in enzyme inhibition.

1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid primarily functions through:

- Enzyme Inhibition : It acts as a reversible inhibitor for various kinases, which are critical in cell signaling pathways. Kinase inhibition can lead to the suppression of tumor growth and proliferation.

- Binding Interactions : The compound's structure allows it to interact with specific amino acid residues in the active sites of target enzymes, thereby modulating their activity.

Anticancer Properties

Research indicates that 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid exhibits significant anticancer activity:

- Inhibition of Kinases : It has been shown to inhibit Aurora kinases (Aurora-A and Aurora-B), which are vital for mitosis. For example, one study reported IC50 values of 0.212 μM for Aurora-A and 0.461 μM for Aurora-B in biochemical assays .

- Cell Growth Inhibition : The compound demonstrated growth inhibition in various cancer cell lines, including HeLa cervical cancer cells, with an IC50 value of 0.087 μM against Aurora-A autophosphorylation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives, including 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid, to evaluate their biological activities:

- Synthesis Methods : The compound can be synthesized through Suzuki coupling reactions involving boronic acids and appropriate halogenated pyrazoles .

- Biological Assays : In vitro assays have been conducted to assess the efficacy against different cancer cell lines and inflammatory models. For instance, compounds derived from pyrazoles have shown promising results against Mycobacterium tuberculosis (MTB) strains .

Comparative Analysis

The following table summarizes the biological activities of 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid compared to other related compounds:

| Compound Name | Kinase Inhibition (IC50) | Anti-inflammatory Activity | Other Activities |

|---|---|---|---|

| 1-(2-Fluorophenyl)-1H-pyrazole-4-boronic acid | Aurora-A: 0.212 μM Aurora-B: 0.461 μM | Moderate inhibition of TNF-α | Antimicrobial potential noted |

| 1-Benzyl-1H-pyrazol-4-yl derivative | Aurora-A: 0.087 μM | High inhibition | Anticancer activity |

| General pyrazole derivatives | Varies by structure | Varies by structure | Broad spectrum (antimicrobial, etc.) |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-1H-pyrazole-4-boronic acid, and how are intermediates purified?

The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated aryl partners. A common approach includes:

- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles.

- Step 2 : Introduction of the boronic acid group using borylation reagents like bis(pinacolato)diboron under palladium catalysis .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization are standard. Purity (>95%) is confirmed via HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How does the 2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the para position, facilitating nucleophilic substitution or cross-coupling. However, steric hindrance from the ortho-fluorine may reduce reaction rates compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized for this boronic acid?

Variables to test include:

- Catalysts : Pd(PPh) vs. PdCl(dppf), with the latter often improving efficiency in fluorinated systems.

- Bases : KCO or CsF to stabilize the boronate intermediate.

- Solvents : Mixed solvents (e.g., THF/HO) enhance solubility of polar intermediates.

- Temperature : 80–100°C for 12–24 hours, monitored via TLC .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Hypothesis 1 : Fluorine’s strong electronegativity may cause deshielding or anisotropic effects. Compare with computational models (DFT) to validate shifts.

- Hypothesis 2 : Trace solvents (e.g., DMSO) or moisture could perturb spectra. Ensure rigorous drying and deuterated solvents .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive NH sites during boronation.

- Directed Ortho-Metalation : Employ directing groups (e.g., amides) to control regioselectivity in further substitutions .

Q. How does this compound compare to chlorophenyl analogs in drug discovery applications?

- Electronic Effects : Fluorine’s smaller size and higher electronegativity improve metabolic stability and binding affinity compared to chlorine.

- Case Study : In enzyme inhibition assays, fluorophenyl derivatives showed 2–3× higher IC values than chlorophenyl analogs due to enhanced hydrophobic interactions .

Applications in Scientific Research

Q. What role does this compound play in materials science?

It serves as a precursor for:

- Conjugated Polymers : Via copolymerization with thiophene or fluorene derivatives for OLEDs.

- Metal-Organic Frameworks (MOFs) : Boronic acid groups facilitate coordination with transition metals (e.g., Cu, Zn) .

Q. How is it utilized in biochemical studies?

- Protease Inhibition : The fluorophenyl group mimics tyrosine residues in enzyme active sites.

- Fluorescent Probes : Conjugation with BODIPY dyes enables tracking of cellular uptake via fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.